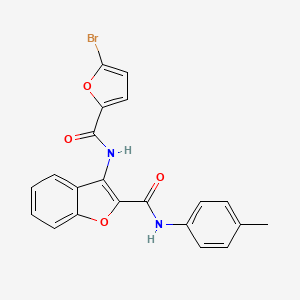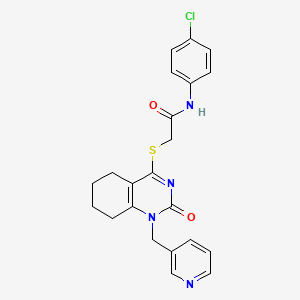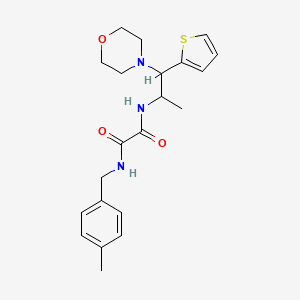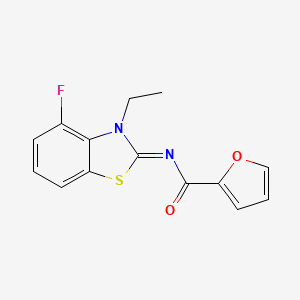
3-(5-bromofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-bromofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H15BrN2O4 and its molecular weight is 439.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
The compound 3-(5-Bromofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide is part of a broader class of benzofuran derivatives, which have been the subject of various synthetic and biological studies due to their diverse bioactivities. Research has been conducted to synthesize and evaluate the biological activities of new benzofuran carboxamide derivatives, including antimicrobial, anti-inflammatory, and radical scavenging properties (Lavanya, Sribalan, & Padmini, 2017). These studies involve the characterization of synthesized compounds through NMR, IR, Mass, and X-ray crystallographic techniques, providing a comprehensive understanding of their chemical structures and potential applications in medicinal chemistry.
Antimicrobial Activities
Benzofuran derivatives, including those similar to this compound, have been explored for their antimicrobial potentials. For instance, the synthesis, characterization, and antimicrobial screening of 5-Bromobenzofuranyl aryl ureas and carbamates have been reported, showcasing the relevance of the bromobenzofuran moiety in developing biologically active compounds (Kumari et al., 2019). These studies underline the importance of structural modifications in enhancing the antimicrobial efficacy of benzofuran derivatives.
Advanced Synthetic Methods
The development of novel synthetic methods for constructing benzofuran-2-carboxamides, including Ugi four-component reactions and microwave-assisted techniques, has been a significant area of research (Han, Wu, & Dai, 2014). These methodologies facilitate the rapid and efficient synthesis of highly functionalized compounds, offering new avenues for the development of benzofuran-based therapeutics and other scientific applications.
Antituberculosis and Antimicrobial Studies
Benzofuran derivatives have been investigated for their potential in treating infectious diseases, such as tuberculosis. Studies on the synthesis, structure-activity relationships (SAR), molecular docking, and antituberculosis evaluations of benzofuran carbohydrazides have provided insights into the antimicrobial properties of these compounds (Thorat et al., 2016). The findings from these studies contribute to the understanding of how benzofuran derivatives interact with biological targets, potentially leading to new treatments for infectious diseases.
Properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O4/c1-12-6-8-13(9-7-12)23-21(26)19-18(14-4-2-3-5-15(14)28-19)24-20(25)16-10-11-17(22)27-16/h2-11H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHFETKFAKWUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4,5-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2964120.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2964121.png)

![4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2964125.png)
![4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2964127.png)
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2964131.png)



![4-(tert-butyl)-N-(3-(3-(4-morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2964140.png)
![1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B2964141.png)

